

# Tinodasertib stock solution preparation and storage

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## Compound of Interest

Compound Name: *Tinodasertib*

Cat. No.: *B607376*

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## Application Notes and Protocols: Tinodasertib

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Tinodasertib**, also known as ETC-206, is a potent and selective inhibitor of Mitogen-activated Protein Kinase (MAPK)-interacting Kinases 1 and 2 (MNK1 and MNK2)[1][2]. These serine/threonine kinases are implicated in oncogenic transformation and tumor progression[2][3]. **Tinodasertib** exerts its anti-neoplastic activity by inhibiting the MNK1/2-dependent phosphorylation of the eukaryotic initiation factor 4E (eIF4E), a key regulator of cap-dependent mRNA translation[2][4][5][6]. Elevated levels of phosphorylated eIF4E are observed in a wide range of cancers, making **Tinodasertib** a promising therapeutic agent in oncology research[7].

These application notes provide detailed protocols for the preparation and storage of **Tinodasertib** stock solutions for both in vitro and in vivo experimental use.

### Data Presentation

### Chemical and Physical Properties

Property	Value	Reference
Molecular Weight	408.45 g/mol	[1][8]
Formula	C <sub>25</sub> H <sub>20</sub> N <sub>4</sub> O <sub>2</sub>	[1]
CAS Number	1464151-33-4	[1]
Appearance	Light yellow to yellow solid	[1]

## Solubility

Solvent	Concentration	Remarks	Reference
DMSO	≥ 50 mg/mL (122.41 mM)	Use freshly opened DMSO as it is hygroscopic.	[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 5 mg/mL (12.24 mM)	Clear solution. Suitable for in vivo use.	[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 5 mg/mL (12.24 mM)	Clear solution. Suitable for in vivo use.	[1]
10% DMSO, 90% Corn Oil	≥ 5 mg/mL (12.24 mM)	Clear solution. Suitable for in vivo use.	[1]
Sodium carboxymethyl cellulose (Na-CMC) with 0.5% Tween® 80	Not specified	Suspension for oral administration in animals.	[9][10][11]

## Experimental Protocols

### Protocol 1: Preparation of Tinodasertib Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for cell-based assays[4][9].

Materials:

- **Tinodasertib** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Calibrated micropipettes

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
- Weighing: Accurately weigh the desired amount of **Tinodasertib** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.408 mg of **Tinodasertib**.
- Dissolution: Add the appropriate volume of sterile DMSO to the **Tinodasertib** powder. For a 10 mM stock solution, add 244.83  $\mu$ L of DMSO per 1 mg of **Tinodasertib**[1].
- Mixing: Gently vortex or sonicate the solution to ensure complete dissolution. If precipitation occurs, gentle warming can be applied[1].
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound[1].

## Protocol 2: Preparation of Tinodasertib Formulation for In Vivo (Oral Gavage) Use

This protocol provides an example of a formulation suitable for oral administration in animal models, based on a combination of solvents.

Materials:

- **Tinodasertib** powder
- DMSO
- PEG300
- Tween-80
- Saline (sterile)
- Sterile tubes
- Vortex mixer and/or sonicator

#### Procedure:

- **Prepare a Concentrated Stock:** First, prepare a concentrated stock solution of **Tinodasertib** in DMSO (e.g., 50 mg/mL)[1].
- **Solvent Addition Sequence:** In a sterile tube, add the solvents in the following order, ensuring thorough mixing after each addition:
  - 10% of the final volume as the **Tinodasertib**/DMSO stock solution.
  - 40% of the final volume as PEG300. Mix until uniform.
  - 5% of the final volume as Tween-80. Mix until uniform.
  - 45% of the final volume as saline. Mix until a clear solution is obtained[1].
- **Final Concentration:** This procedure will yield a final **Tinodasertib** concentration of 5 mg/mL[1].
- **Fresh Preparation:** It is recommended to prepare this working solution fresh on the day of use[1].

## Storage Recommendations

Proper storage is crucial to maintain the stability and activity of **Tinodasertib**.

## Storage Conditions

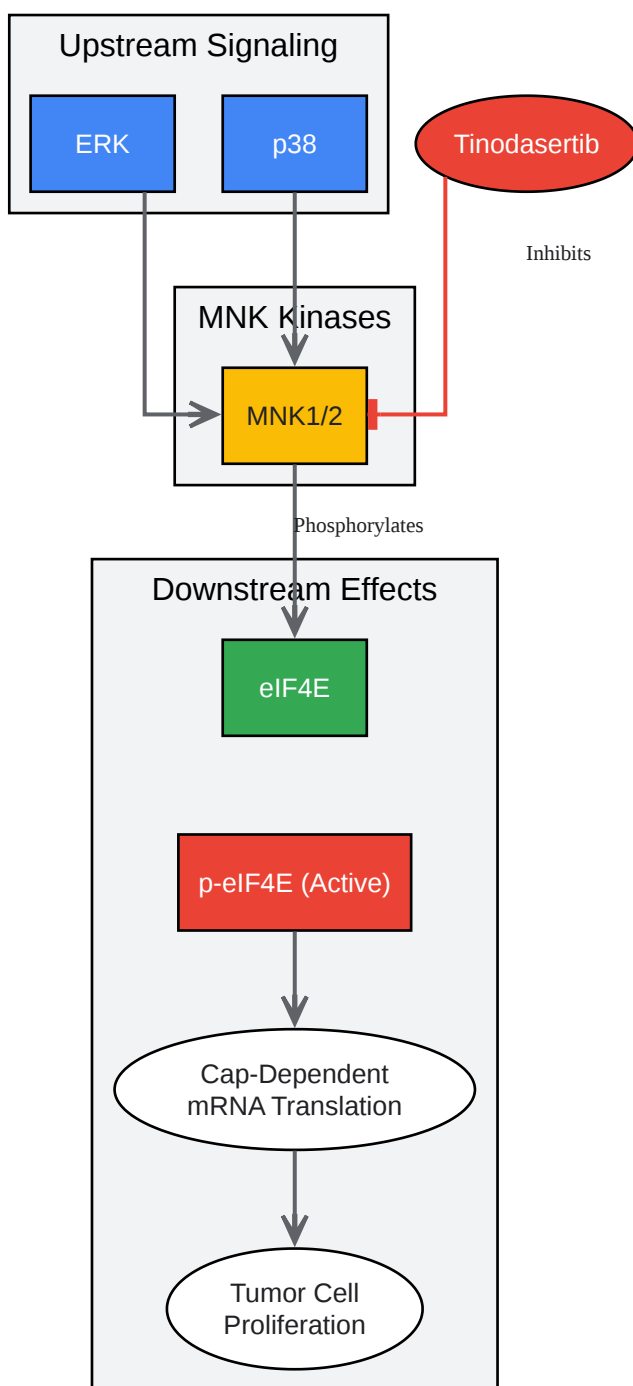
Form	Temperature	Duration	Notes	Reference
Powder	-20°C	3 years	Keep tightly sealed.	[1][8]
4°C	2 years	Keep tightly sealed.	[1][8]	
In Solvent (e.g., DMSO)	-80°C	2 years	Aliquot to avoid repeated freeze-thaw cycles.	[1][8]
-20°C	1 year	Aliquot to avoid repeated freeze-thaw cycles.	[1][8]	

### General Guidance:

- Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
- Protect from light.

## Visualizations

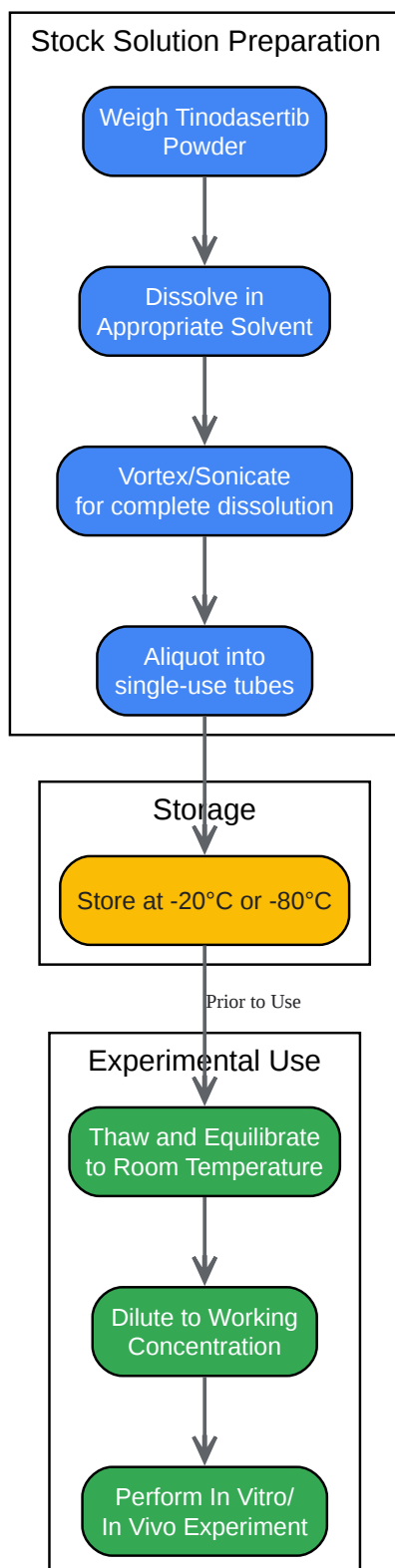
### Signaling Pathway



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Caption: **Tinodasertib** inhibits MNK1/2, blocking eIF4E phosphorylation.

## Experimental Workflow



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Caption: Workflow for preparing and using **Tinodasertib** solutions.

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